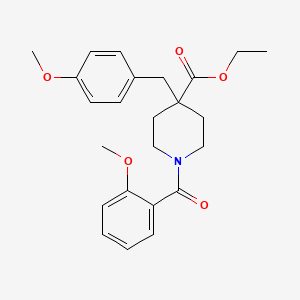![molecular formula C24H16N2 B5088040 1-phenyl-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5088040.png)
1-phenyl-3-(3-pyridinyl)benzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-3-(3-pyridinyl)benzo[f]quinoline, also known as PBTQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBTQ belongs to the class of benzoquinoline derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of 1-phenyl-3-(3-pyridinyl)benzo[f]quinoline involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound binds to the DNA minor groove and interferes with DNA replication and transcription. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA repair and chromosome segregation. This compound also induces oxidative stress and disrupts mitochondrial function, leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also exhibits antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Moreover, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-phenyl-3-(3-pyridinyl)benzo[f]quinoline has several advantages for lab experiments. It is easy to synthesize and purify, and the yield is typically high. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in certain assays. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetic and toxicological properties are not well understood.
将来の方向性
There are several future directions for research on 1-phenyl-3-(3-pyridinyl)benzo[f]quinoline. One area of interest is the development of this compound analogs with improved pharmacokinetic and toxicological properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Moreover, the use of this compound as a tool for studying DNA replication and transcription could lead to new insights into the molecular mechanisms of these processes.
合成法
The synthesis of 1-phenyl-3-(3-pyridinyl)benzo[f]quinoline involves the condensation of 2-aminopyridine with 2-phenylbenzaldehyde in the presence of a Lewis acid catalyst. The reaction is carried out under reflux in anhydrous ethanol, and the product is obtained after purification by recrystallization. The yield of this compound is typically high, and the purity can be confirmed by NMR and mass spectrometry.
科学的研究の応用
1-phenyl-3-(3-pyridinyl)benzo[f]quinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and suppressing the PI3K/Akt/mTOR signaling pathway. Moreover, this compound has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence.
特性
IUPAC Name |
1-phenyl-3-pyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-7-17(8-3-1)21-15-23(19-10-6-14-25-16-19)26-22-13-12-18-9-4-5-11-20(18)24(21)22/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTGOHFSAALWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5087963.png)
![2-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5087970.png)
![4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5087980.png)

![N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)
![2-ethyl-3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5087991.png)
![1-(4-fluorophenyl)-7-(3-pyridinyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B5087996.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5088012.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088019.png)
![3-allyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088026.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxy-1-propanamine](/img/structure/B5088038.png)
![N-(3-methoxybenzyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5088047.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5088052.png)
